molecular formula C22H18BrN3O3S B12017011 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 769149-30-6

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12017011
CAS No.: 769149-30-6
M. Wt: 484.4 g/mol
InChI Key: WIXSHVYLHAVXAP-ZVHZXABRSA-N
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Description

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C21H16BrN3O2S This compound is notable for its unique structure, which includes an anilinocarbothioyl group, a carbohydrazonoyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:

    Formation of the Anilinocarbothioyl Intermediate: This step involves the reaction of aniline with carbon disulfide in the presence of a base to form the anilinocarbothioyl intermediate.

    Formation of the Carbohydrazonoyl Intermediate: The anilinocarbothioyl intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.

    Coupling with 3-Bromobenzoic Acid: The carbohydrazonoyl intermediate is finally coupled with 3-bromobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives where the bromine atom is replaced by another group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate
  • 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Uniqueness

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

769149-30-6

Molecular Formula

C22H18BrN3O3S

Molecular Weight

484.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H18BrN3O3S/c1-28-20-12-15(14-24-26-22(30)25-18-8-3-2-4-9-18)10-11-19(20)29-21(27)16-6-5-7-17(23)13-16/h2-14H,1H3,(H2,25,26,30)/b24-14+

InChI Key

WIXSHVYLHAVXAP-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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